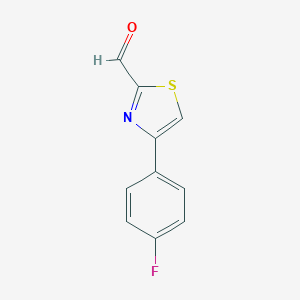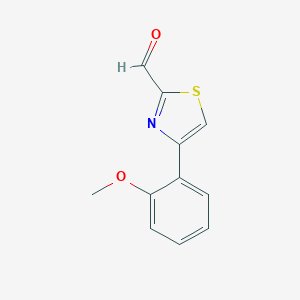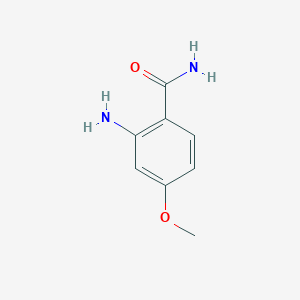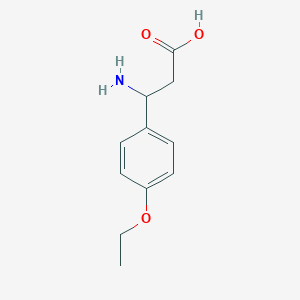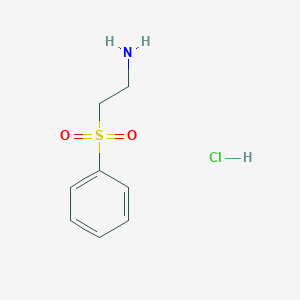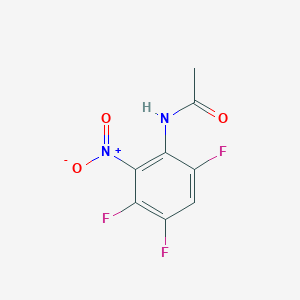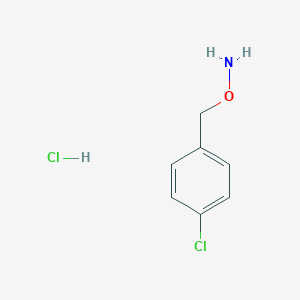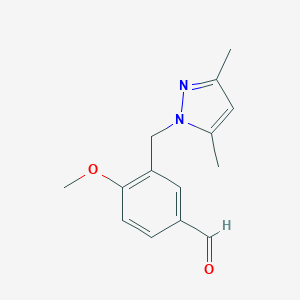
3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde” is a chemical compound with the CAS Number: 887408-93-7 and a molecular weight of 260.29 . Its IUPAC name is 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid .
Synthesis Analysis
The synthesis of similar compounds has been carried out by the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF . The synthesis of a related compound, 2-[(phenyl)-(3,5-dimethyl-pyrazol-1-yl)-methyl]-malonic acid diethyl ester, was achieved through the condensation of 3,5-dimethyl-pyrazole with 2-arylidene-malonic acid diethyl esters .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction . The molecular conformation shows two possible pockets ready to coordinate two metal atoms .Chemical Reactions Analysis
The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.29 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Catalysis in Organic Synthesis
This compound has been utilized as a ligand in the synthesis of multidentate poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands. These ligands have shown promise in catalyzing the oxidation of catechol to o-quinone, a reaction significant in the field of organic synthesis .
Coordination Chemistry
The pyrazole rings in this compound are known for their ability to act as chelating agents due to their π-excess aromatic heterocycle, flat and rigid structure, and thermal stability. This makes them valuable in coordination chemistry, particularly in the discovery of new catalyst precursors .
Biological Mimicry and Medicine
Due to its structural features, this compound can be used in biomimetic studies, potentially leading to advances in medicine. The pyrazole-based ligands derived from this compound can mimic biological transformations and act as active agents in various biological processes .
Enzyme Model Studies
The compound’s derivatives have been used to model the active sites of metalloenzymes, which are crucial in understanding enzyme functions and designing enzyme inhibitors or activators for therapeutic purposes .
Molecular Docking and Drug Design
In silico studies, such as molecular docking, can benefit from this compound’s derivatives to predict interactions with biological targets, aiding in the design of new drugs with improved efficacy and reduced side effects .
Antimicrobial Research
Some derivatives of this compound have shown good antimicrobial potential, suggesting its use in the development of new antibiotics or as a scaffold for further chemical modifications to enhance antimicrobial activity .
Material Science
The compound’s ability to form stable complexes with metals can be exploited in material science, particularly in the creation of new materials with specific electronic or magnetic properties .
Environmental Chemistry
As a ligand, this compound can be involved in the development of sensors or catalysts for environmental applications, such as the detection and breakdown of pollutants .
作用機序
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Pyrazole derivatives are known to exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities . The interaction of these compounds with their targets often results in changes in the target’s function, which can lead to therapeutic effects .
Biochemical Pathways
For instance, some pyrazole derivatives have been found to exhibit catecholase activity, indicating that they may influence the catecholamine metabolic pathway .
Result of Action
Related compounds have been found to exhibit various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .
特性
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-6-11(2)16(15-10)8-13-7-12(9-17)4-5-14(13)18-3/h4-7,9H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUFDSHRBLJIJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=C(C=CC(=C2)C=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351738 |
Source


|
| Record name | 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde | |
CAS RN |
436086-91-8 |
Source


|
| Record name | 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436086-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



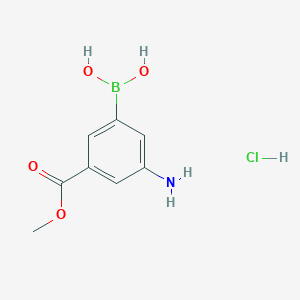

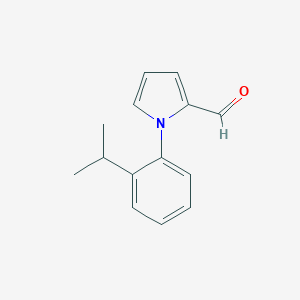
![4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B112561.png)
